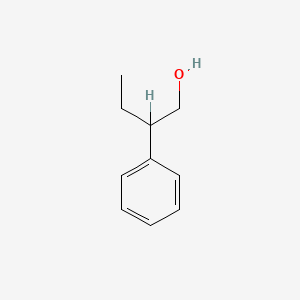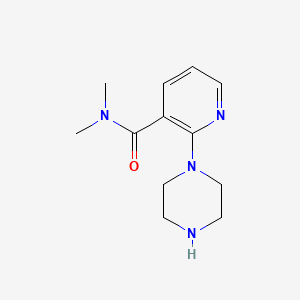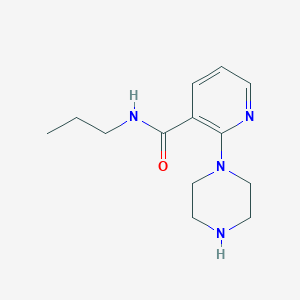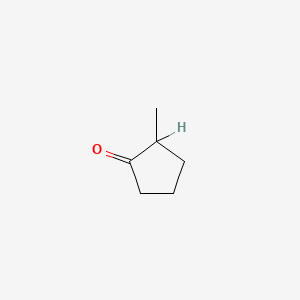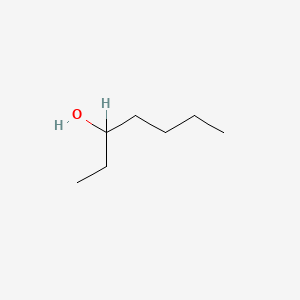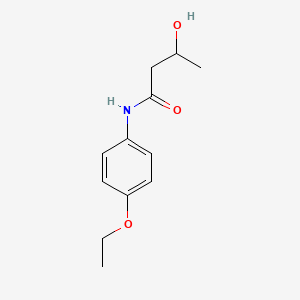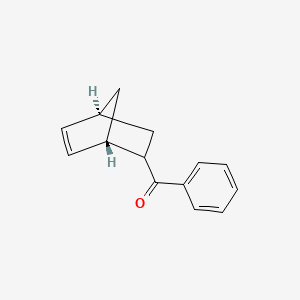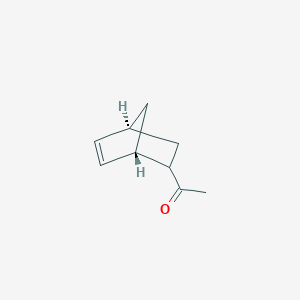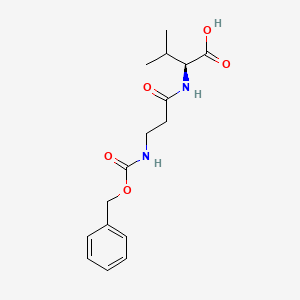
Z-Beta-Ala-Val-Oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Beta-Ala-Val-Oh, also known as N-carbobenzyloxy-beta-alanyl-valine, is a dipeptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the beta-alanine residue, which is linked to a valine residue. The molecular formula of this compound is C16H22N2O5, and it has a molecular weight of 322.36 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Beta-Ala-Val-Oh typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the beta-alanine residue to a solid support, followed by the sequential addition of the valine residue. The benzyloxycarbonyl (Cbz) protecting group is introduced to protect the amino group of beta-alanine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to the growing peptide chain, ensuring high yield and purity. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Z-Beta-Ala-Val-Oh can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Reagents such as trifluoroacetic acid (TFA) or piperidine are used to remove the benzyloxycarbonyl group.
Major Products Formed
Hydrolysis: Beta-alanine and valine.
Oxidation: Benzoic acid derivatives.
Substitution: Modified peptides with different protecting groups.
科学的研究の応用
Z-Beta-Ala-Val-Oh has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Z-Beta-Ala-Val-Oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage and the release of active peptides. Additionally, the benzyloxycarbonyl group can be cleaved under specific conditions, allowing the compound to exert its effects at the target site .
類似化合物との比較
Similar Compounds
Z-Beta-Ala-OH: N-carbobenzyloxy-beta-alanine, a similar compound with a single amino acid residue.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.
Boc-AAILs: tert-Butyloxycarbonyl-protected amino acid ionic liquids used in dipeptide synthesis.
Uniqueness
Z-Beta-Ala-Val-Oh is unique due to its specific combination of beta-alanine and valine residues, along with the benzyloxycarbonyl protecting group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
(2S)-3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)18-13(19)8-9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVOOGGOCFBNM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
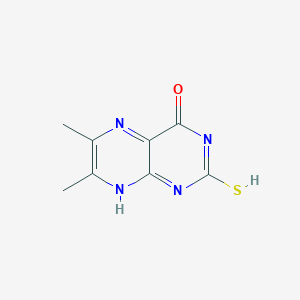
![2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol](/img/structure/B7771106.png)
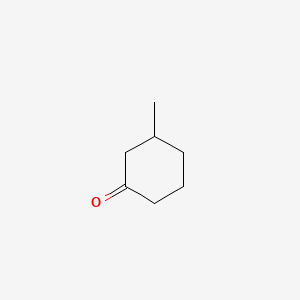
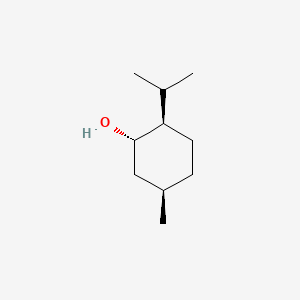
![(1S,4R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B7771117.png)
